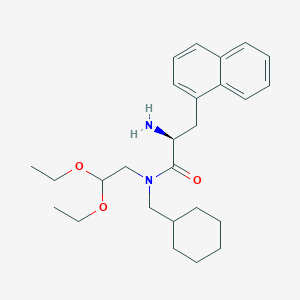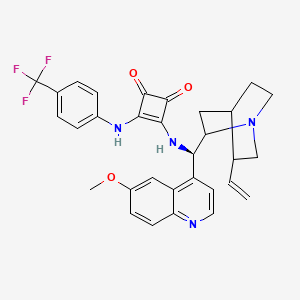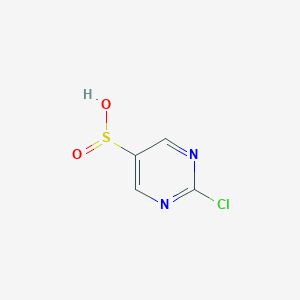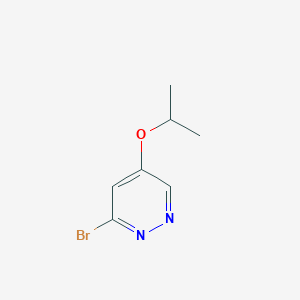![molecular formula C18H14N4S B13110363 [1,2,4]Triazolo[1,5-a]pyrimidine, 2-(methylthio)-5,7-diphenyl- CAS No. 165684-71-9](/img/structure/B13110363.png)
[1,2,4]Triazolo[1,5-a]pyrimidine, 2-(methylthio)-5,7-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylthio)-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the triazole and pyrimidine rings in the structure imparts unique chemical properties, making it a valuable compound for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of appropriate triazole and pyrimidine precursors. One common method involves the condensation of 4-alkyl-3,5-diamino-1,2,4-triazoles with aromatic aldehydes under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the triazolopyrimidine ring system .
Another efficient method is the one-pot synthesis using a dicationic molten salt as a catalyst. This method offers high yields and environmentally friendly conditions, making it suitable for industrial production .
Industrial Production Methods
For industrial-scale production, the one-pot synthesis method using dicationic molten salts is preferred due to its high efficiency and scalability. The reaction is typically carried out in a solvent-free environment or using ethanol as a green solvent. The catalyst can be easily recovered and reused, making the process cost-effective and sustainable .
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylthio)-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Reduced triazolopyrimidine derivatives.
Substitution: Nitrated or halogenated triazolopyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-(Methylthio)-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(Methylthio)-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to inhibit cyclic adenosine monophosphate (cAMP) phosphodiesterase, leading to increased levels of cAMP in cells.
Pathways Involved: The inhibition of cAMP phosphodiesterase results in vasodilation and anti-inflammatory effects.
Comparación Con Compuestos Similares
2-(Methylthio)-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other triazolopyrimidine derivatives:
Similar Compounds: 2-(Benzylthio)-1,2,4-triazolo[1,5-a]pyrimidine, 2-(Methylthio)-pyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine.
Uniqueness: The presence of the methylthio group and the specific substitution pattern on the aromatic rings make 2-(Methylthio)-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidine unique in terms of its chemical reactivity and biological activity.
Propiedades
Número CAS |
165684-71-9 |
|---|---|
Fórmula molecular |
C18H14N4S |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
2-methylsulfanyl-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H14N4S/c1-23-18-20-17-19-15(13-8-4-2-5-9-13)12-16(22(17)21-18)14-10-6-3-7-11-14/h2-12H,1H3 |
Clave InChI |
QZHOHUNTQUNLLN-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NN2C(=CC(=NC2=N1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-Methylpyrrolo[1,2-a]quinoxaline](/img/structure/B13110293.png)


![2-(tert-Butyl)-6-chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13110305.png)



![1-Ethyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B13110329.png)
![Imidazo[1,5-a]pyrazin-3-ylmethanol](/img/structure/B13110340.png)

![4-[3,5-bis(3,5-ditert-butyl-4-hydroxyphenyl)-2,4,6-trimethylphenyl]-2,6-ditert-butylphenol](/img/structure/B13110348.png)

